(2S)-2-amino-3,3,3-trifluoropropan-1-ol CAS number
(2S)-2-amino-3,3,3-trifluoropropan-1-ol CAS number
An In-Depth Technical Guide to (2S)-2-amino-3,3,3-trifluoropropan-1-ol: A Chiral Building Block for Advanced Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2S)-2-amino-3,3,3-trifluoropropan-1-ol, a fluorinated chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, stereoselective synthesis, and strategic applications in medicinal chemistry, offering field-proven insights into its utility.
Core Compound Identification and Physicochemical Profile
(2S)-2-amino-3,3,3-trifluoropropan-1-ol, also known as (S)-3,3,3-trifluoroalaninol, is a structurally unique molecule featuring a trifluoromethyl group adjacent to a chiral amino alcohol moiety. This combination of features makes it a valuable synthon for introducing fluorine into drug candidates to modulate their pharmacological properties.
Key Identifiers:
-
IUPAC Name: (2S)-2-amino-3,3,3-trifluoropropan-1-ol[1]
-
CAS Number: 561323-79-3[1]
-
Molecular Formula: C₃H₆F₃NO[1]
-
Synonyms: (S)-2-Amino-3,3,3-trifluoropropan-1-ol, (2S)-2-Amino-3,3,3-trifluoro-1-propanol[1]
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Weight | 129.08 g/mol | PubChem[1] |
| XLogP3 | -0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 129.04014830 Da | PubChem[1] |
The Strategic Importance of Fluorine and Chirality in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2][3] The trifluoromethyl group, in particular, is a common feature in many FDA-approved drugs.[4] It can significantly alter the electronic properties of a molecule and improve its lipophilicity, which can lead to better membrane permeability.[2][4]
Chirality is another critical aspect of drug design, as different enantiomers of a molecule can have vastly different pharmacological and toxicological profiles. The (S)-configuration of 2-amino-3,3,3-trifluoropropan-1-ol is crucial for its application as a building block for stereospecific drugs.
Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure (2S)-2-amino-3,3,3-trifluoropropan-1-ol is a key challenge. The primary goal of any synthetic route is to establish the stereocenter at the C2 position with high enantiomeric excess. Two main strategies are employed: chiral pool synthesis and asymmetric catalysis.
Chiral Pool Synthesis
This approach utilizes a readily available chiral starting material, such as a natural amino acid, to introduce the desired stereochemistry. For example, L-alanine could be a potential starting point, although the introduction of the trifluoromethyl group presents a significant synthetic hurdle.
Asymmetric Catalysis
Asymmetric catalysis is a more flexible approach that allows for the creation of the chiral center from a prochiral precursor. A particularly promising route involves the asymmetric reduction of a corresponding trifluoromethyl ketone.
Conceptual Workflow for Asymmetric Synthesis:
Caption: General workflow for the asymmetric synthesis of (2S)-2-amino-3,3,3-trifluoropropan-1-ol.
Biocatalysis, a subset of asymmetric catalysis, offers a green and highly selective alternative to traditional chemical methods. Enzymes such as ketoreductases (KREDs) and dehydrogenases can reduce trifluoromethyl ketones with high enantioselectivity.[5][6] For instance, research on the asymmetric synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acids using lactate dehydrogenase demonstrates the potential of biocatalytic reduction of trifluoromethyl-containing substrates.[7]
Applications in Medicinal Chemistry and Drug Development
(2S)-2-amino-3,3,3-trifluoropropan-1-ol is a valuable building block for the synthesis of more complex drug candidates. Its bifunctional nature (amine and alcohol) allows for a wide range of chemical modifications.
Logical Relationship of Properties to Applications:
Caption: The relationship between the structural features of (2S)-2-amino-3,3,3-trifluoropropan-1-ol and its applications.
The introduction of this moiety into a drug candidate can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the half-life of a drug.[2]
-
Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as enzymes and receptors.[8]
-
Increased Lipophilicity: This can improve a drug's ability to cross cell membranes and the blood-brain barrier.[4]
This building block is particularly useful for the synthesis of:
-
Peptidomimetics: The amino alcohol structure can be used to create non-natural amino acid surrogates for peptide-based drugs.
-
Enzyme Inhibitors: The trifluoromethyl group can act as a bioisostere for other functional groups and can be crucial for potent enzyme inhibition.
-
CNS-Active Agents: The enhanced lipophilicity can aid in the development of drugs that target the central nervous system.
Experimental Protocol: Asymmetric Reduction of a Trifluoromethyl Ketone Precursor
The following is a representative protocol for the biocatalytic asymmetric reduction of an N-protected 2-amino-3,3,3-trifluoropropiophenone, a potential precursor to the target molecule. This protocol is based on established methodologies for the bioreduction of ketones.[6]
Objective: To synthesize N-Boc-(2S)-2-amino-3,3,3-trifluoropropan-1-ol via the asymmetric reduction of N-Boc-2-amino-3,3,3-trifluoropropiophenone using a ketoreductase.
Materials:
-
N-Boc-2-amino-3,3,3-trifluoropropiophenone
-
Ketoreductase (KRED) enzyme (e.g., from a commercial screening kit)
-
NADH or NADPH cofactor
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve N-Boc-2-amino-3,3,3-trifluoropropiophenone (1 mmol) in a minimal amount of a water-miscible co-solvent (e.g., DMSO).
-
Add this solution to 50 mL of potassium phosphate buffer (100 mM, pH 7.0).
-
To the buffered solution, add the KRED enzyme (e.g., 10 mg), NADH or NADPH (0.1 mmol), GDH (20 U), and D-glucose (1.5 mmol).
-
Reaction Execution: Stir the reaction mixture at a constant temperature (e.g., 30 °C) and monitor the progress of the reaction by TLC or HPLC.
-
Workup: Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-Boc protected amino alcohol.
-
Deprotection: The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, (2S)-2-amino-3,3,3-trifluoropropan-1-ol.
Self-Validation: The enantiomeric excess of the product should be determined by chiral HPLC analysis to confirm the stereoselectivity of the enzymatic reduction. The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
-
GHS Pictogram: GHS07 (Harmful)[9]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
Recommended Precautions:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]
-
Wash hands thoroughly after handling.
Conclusion
(2S)-2-amino-3,3,3-trifluoropropan-1-ol is a highly valuable chiral building block for modern drug discovery. Its unique combination of a trifluoromethyl group and a chiral amino alcohol moiety provides medicinal chemists with a powerful tool to introduce desirable properties into drug candidates. The continued development of efficient and stereoselective synthetic methods, particularly those employing biocatalysis, will further enhance the accessibility and utility of this important compound in the pursuit of novel therapeutics.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54594725, (2S)-2-amino-3,3,3-trifluoropropan-1-ol. Retrieved from [Link].
-
Das, P., & Verma, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Genetic Engineering and Biotechnology, 21(1), 59. Available at: [Link].
-
Rabuffetti, F. A., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry, 4(1), 1-9. Available at: [Link].
-
Cantillo, D., et al. (2022). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Reaction Chemistry & Engineering, 7(5), 1085-1092. Available at: [Link].
-
Patel, J., & Sharma, A. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Chemical Sciences, 135(4), 1-15. Available at: [Link].
-
Wu, J., et al. (2022). Study on the Asymmetric Synthesis of Chiral 3,3,3‐Trifluoro‐2‐Hydroxypropanoic Acids by Lactate Dehydrogenase. ChemBioChem, 23(10), e202200117. Available at: [Link].
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 439-446. Available at: [Link].
-
Moschner, J., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(17), 10438-10505. Available at: [Link].
-
O'Hagan, D. (2018). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 10(14), 1695-1714. Available at: [Link].
-
De Kimpe, N., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1745-1752. Available at: [Link].
-
Ellman, J. A., et al. (2019). Convergent, asymmetric synthesis of vicinal amino alcohols via Rh-catalyzed addition of α-amido trifluoroborates to carbonyls. Chemical Science, 10(33), 7729-7734. Available at: [Link].
-
Richardson, P. L. (2022). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 17(1), 89-105. Available at: [Link].
-
Wang, Q., et al. (2022). Defluorinative Carboimination of Trifluoromethyl Ketones. ChemRxiv. Preprint. Available at: [Link].
-
Pollard, D. J., & Truppo, M. D. (2017). Modern Biocatalytic Ketone Reduction. In Modern Biocatalysis (pp. 1-24). Wiley-VCH. Available at: [Link].
-
Głowacka, I. E., et al. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 25(18), 4241. Available at: [Link].
-
Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry, 24(18), 4349-4354. Available at: [Link].
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
-
Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 999. Available at: [Link].
Sources
- 1. (2S)-2-amino-3,3,3-trifluoropropan-1-ol | C3H6F3NO | CID 54594725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride | 1196154-75-2 [sigmaaldrich.com]
- 10. 2-amino-3,3,3-trifluoropropan-1-ol hydrochloride 95% | CAS: 1196154-75-2 | AChemBlock [achemblock.com]
